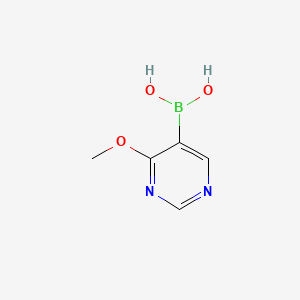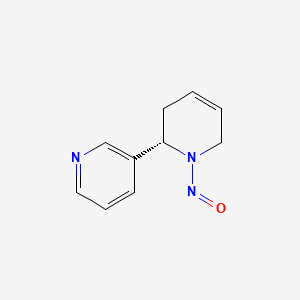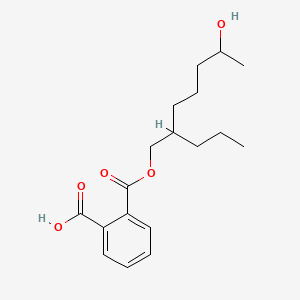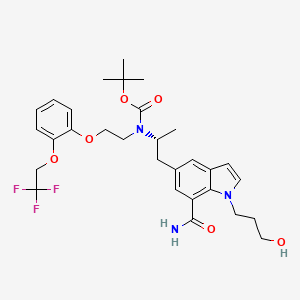
Indoleacetic Acid-13C6
描述
Indoleacetic Acid-13C6, also known as Indole-3-acetic acid-13C6, is a stable isotope-labeled compound of Indole-3-acetic acid. Indole-3-acetic acid is the most common naturally occurring plant hormone of the auxin class. It plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, cell division, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Indoleacetic Acid-13C6 typically involves the incorporation of carbon-13 isotopes into the indole-3-acetic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors such as carbon-13 labeled tryptophan. The reaction conditions often involve standard organic synthesis techniques, including the use of solvents like ethanol and reaction catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Indoleacetic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce compounds such as indole-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to indole-3-ethanol.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-ethanol, and various substituted indole derivatives .
科学研究应用
Indoleacetic Acid-13C6 has a wide range of scientific research applications, including:
作用机制
Indoleacetic Acid-13C6 exerts its effects by mimicking the natural plant hormone indole-3-acetic acid. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. The primary molecular targets include the TIR1/AFB family of receptors, which mediate the degradation of Aux/IAA proteins, leading to the activation of auxin-responsive genes .
相似化合物的比较
Indole-3-acetic acid: The non-labeled version of Indoleacetic Acid-13C6, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar functions but different chemical properties and applications.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for its plant growth-regulating properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the biosynthesis, metabolism, and function of indole-3-acetic acid in various biological systems .
属性
CAS 编号 |
100849-36-3 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
181.141 |
IUPAC 名称 |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI 键 |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
同义词 |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
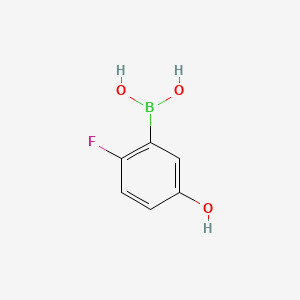
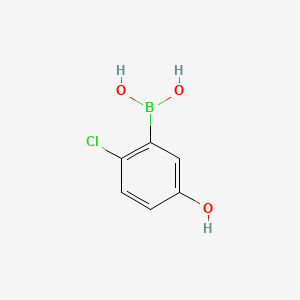
![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
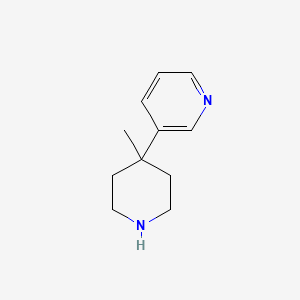
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
